Product packaging for 7-Methyl-1,4-oxazepane hydrochloride(Cat. No.:CAS No. 2138175-27-4)

7-Methyl-1,4-oxazepane hydrochloride

Cat. No.: B2487240
CAS No.: 2138175-27-4
M. Wt: 151.63
InChI Key: HQFRUTSERHJURU-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Advanced Organic Chemistry

Heterocyclic compounds are cyclic structures containing at least one heteroatom, such as nitrogen, oxygen, or sulfur, within their ring. This class of compounds is of paramount importance in organic chemistry due to their widespread presence in natural products, pharmaceuticals, agrochemicals, and materials science. The incorporation of heteroatoms imparts distinct physical and chemical properties compared to their carbocyclic analogs, influencing factors such as ring strain, conformation, and reactivity. The diversity of heterocyclic scaffolds provides a rich playground for medicinal chemists and material scientists to design and synthesize novel molecules with tailored functions.

Overview of Seven-Membered Rings: Oxazepanes and Their Structural Features

Seven-membered heterocyclic rings, such as oxazepanes, are characterized by a flexible conformational landscape. Unlike the more rigid five- and six-membered rings, seven-membered systems can adopt a variety of conformations, including chair, boat, and twist-boat forms. acs.orgifj.edu.plresearchgate.net This conformational flexibility can be a key determinant of their biological activity and chemical reactivity. acs.org Oxazepanes, which contain both an oxygen and a nitrogen atom within the seven-membered ring, are of particular interest due to the combined influence of these two heteroatoms on the ring's properties. The presence of the ether and amine functionalities within the same cyclic structure offers opportunities for diverse chemical modifications and interactions.

General Classification and Nomenclature of 1,4-Oxazepane (B1358080) Architectures

The nomenclature of oxazepanes follows the general principles of heterocyclic nomenclature. The "oxa" prefix indicates the presence of an oxygen atom, while "aza" denotes a nitrogen atom. The numbers preceding "oxazepane" indicate the positions of the heteroatoms within the ring. In the case of 1,4-oxazepanes, the oxygen and nitrogen atoms are located at the 1- and 4-positions of the seven-membered ring, respectively. This arrangement leads to a specific set of structural and electronic characteristics. The systematic naming of substituted 1,4-oxazepanes involves identifying and numbering the substituents on the ring.

Contextualizing 7-Methyl-1,4-Oxazepane (B1429136) Hydrochloride within 1,4-Oxazepane Research

7-Methyl-1,4-oxazepane hydrochloride is a specific derivative of the 1,4-oxazepane core structure. The presence of a methyl group at the 7-position introduces a chiral center, leading to the existence of enantiomers. The hydrochloride salt form suggests that the nitrogen atom of the oxazepane ring is protonated, which can influence the compound's solubility and handling properties. While extensive research has been conducted on various 1,4-oxazepane derivatives, particularly in the context of medicinal chemistry, specific and detailed research findings on this compound are not widely available in publicly accessible scientific literature. uni.lunih.govbldpharm.com Therefore, much of the understanding of this compound is extrapolated from the study of related 1,4-oxazepane analogs.

Synthetic Methodologies for 7-Methyl-1,4-Oxazepane and Related 1,4-Oxazepane Systems

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a core structure in numerous synthetic compounds and natural products. nih.gov Compounds featuring this ring system have been investigated for a range of pharmacological activities. nih.govresearchgate.net Consequently, the development of robust and efficient synthetic strategies to access diversely substituted 1,4-oxazepanes is an area of significant interest in medicinal and synthetic chemistry. This article focuses on the key synthetic methodologies for the formation of the 1,4-oxazepane ring, with relevance to the synthesis of 7-Methyl-1,4-oxazepane and its structural analogs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14ClNO B2487240 7-Methyl-1,4-oxazepane hydrochloride CAS No. 2138175-27-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-1,4-oxazepane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-6-2-3-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQFRUTSERHJURU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138175-27-4
Record name 7-methyl-1,4-oxazepane hydrochloride
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Reaction Mechanisms and Chemical Transformations of 1,4 Oxazepane Systems

Comprehensive Analysis of Core 1,4-Oxazepane (B1358080) Reactivity

The reactivity of the 1,4-oxazepane ring is characterized by transformations involving the nitrogen and adjacent carbon atoms. These reactions include oxidation, reduction, substitution, and manipulations of protecting groups, which allow for the synthesis of a diverse array of derivatives.

Oxidation Reactions and Corresponding Product Formation

Oxidation of the 1,4-oxazepane ring can occur at several positions, leading to a variety of products. The specific outcome of an oxidation reaction depends on the reagents used and the substitution pattern of the oxazepane ring.

Oxidation of the Ring Carbons : The carbon atoms adjacent to the nitrogen or oxygen can be oxidized to form lactams or other carbonyl-containing derivatives. For instance, the synthesis of 1,4-oxazepan-5-ones is a common transformation. researchgate.net Benzo-fused 1,4-oxazepin-5-ones have been synthesized through various methods, including tandem C-N coupling/C-H carbonylation reactions. researchgate.netresearchgate.net

Oxidation of Substituents : If the 1,4-oxazepane ring is substituted, the substituents themselves can undergo oxidation. For example, a recently developed cascade reaction involving an Ugi reaction, intramolecular cyclization, and subsequent oxidation leads to the formation of tetrazole-linked dibenzoxazepines. rug.nl This oxidation is believed to occur in the presence of aerial oxygen. rug.nl

Table 1: Examples of Oxidation Reactions in 1,4-Oxazepane Systems

Starting MaterialReagents and ConditionsProductReference
Ugi-tetrazole productAerial oxygen11-(1H-tetrazol-5-yl)dibenzo[b,f] researchgate.netambeed.comoxazepine rug.nl
Phenylamine and allyl halidesCarbon dioxide atmosphereBenzo-1,4-oxazepine derivative researchgate.net

Reduction Reactions and Derivative Generation

Reduction reactions are fundamental to the synthesis and modification of 1,4-oxazepane derivatives, particularly for the conversion of amides and lactams to the corresponding amines.

Lactam and Amide Reduction : The reduction of lactams within a 1,4-oxazepane system to the corresponding cyclic amine is a key transformation. Various reducing agents can be employed for this purpose. A practical method involves the activation of amides or lactams with trifluoromethanesulfonic anhydride (Tf₂O), followed by reduction with sodium borohydride (NaBH₄) in tetrahydrofuran (THF). organic-chemistry.org Iridium-catalyzed reductions have also proven effective for the conversion of tertiary amides and lactams to α-amino 1,3,4-oxadiazoles. nih.govchemrxiv.orgresearchgate.net This method uses Vaska's complex (IrCl(CO)(PPh₃)₂) and tetramethyldisiloxane (TMDS) to generate a reactive iminium ion intermediate. chemrxiv.orgnih.gov

Reductive Amination : Reductive amination is a powerful tool for introducing substituents onto the 1,4-oxazepane nitrogen. This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ. rsc.org This method has been used in the synthesis of N-substituted 1,4-diazepane derivatives, a related class of compounds. nih.gov Intramolecular reductive amination is also a viable strategy for the formation of azepane rings. researchgate.net

Catalytic Hydrogenation : Catalytic hydrogenation is another important reduction method. For example, in the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, catalytic hydrogenation of a nitro group to an aniline was a key step that facilitated the separation of diastereomers. nih.govrsc.org

Table 2: Selected Reduction Methods for 1,4-Oxazepane Precursors

SubstrateReagents and ConditionsProduct TypeReference
Amides/LactamsTf₂O, then NaBH₄ in THFAmines organic-chemistry.org
Tertiary Amides/LactamsIrCl(CO)(PPh₃)₂, TMDSIminium ion intermediate for further functionalization chemrxiv.orgnih.gov
Nitro-substituted oxazepane precursorH₂, Pd/C or PtO₂Amino-substituted oxazepane nih.gov

Nucleophilic and Electrophilic Substitution Reactions

The nitrogen atom of the 1,4-oxazepane ring is a nucleophilic center and readily participates in substitution reactions with various electrophiles.

N-Alkylation and N-Acylation : The secondary amine of an unsubstituted 1,4-oxazepane can be alkylated or acylated to introduce a wide range of functional groups. These reactions are fundamental for building more complex molecules based on the 1,4-oxazepane scaffold. ambeed.com

Intramolecular Cyclization : Nucleophilic attack of the nitrogen or oxygen atom is a key step in many synthetic routes to 1,4-oxazepanes. For example, the synthesis of benzo[b] researchgate.netambeed.comoxazepines can be achieved through the reaction of 2-aminophenols with alkynones, involving a 7-endo-dig cyclization. nih.gov Similarly, gold(I)-catalyzed intramolecular cycloisomerization of alcohol-tethered vinylidenecyclopropanes can yield 1,4-oxazepane derivatives. rsc.org

Ring-Forming Reactions : The formation of the 1,4-oxazepane ring itself often involves nucleophilic substitution as a key step. A versatile combinatorial approach has been developed for the synthesis of 1,4-oxazepine libraries, which includes nucleophilic substitution as one of the key reaction types. acs.org

Decarboxylation Pathways

While specific examples of decarboxylation reactions directly on the 1,4-oxazepane ring are not extensively documented in the provided search results, decarboxylation is a common transformation in organic synthesis that could be applied to 1,4-oxazepane-carboxylic acid derivatives. Such a reaction would typically involve the removal of a carboxyl group, often with heating, to yield the corresponding unsubstituted or substituted 1,4-oxazepane.

Protecting Group Manipulations (e.g., Carbamate Hydrolysis)

The use of protecting groups is essential in the multi-step synthesis of complex 1,4-oxazepane derivatives to mask reactive functional groups, particularly the secondary amine. nih.govwiley-vch.de

tert-Butoxycarbonyl (Boc) Group : The Boc group is a common protecting group for the nitrogen atom of the 1,4-oxazepane ring. Its removal (deprotection) is typically achieved under acidic conditions. For example, in the synthesis of spiroacetals containing a 1,4-oxazepane ring, the Boc group was removed from intermediate amides, sulfonamides, and ureas using 4 M HCl in 1,4-dioxane. chemrxiv.org

Fmoc and Silyl (B83357) Groups : In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the fluorenylmethyloxycarbonyl (Fmoc) group was used to protect the amine, and a silyl group was used to protect a hydroxyl group. nih.govrsc.org Cleavage of these protecting groups was achieved using trifluoroacetic acid (TFA). nih.govrsc.org The presence of triethylsilane (Et₃SiH) during TFA cleavage led to the formation of the 1,4-oxazepane ring. nih.govrsc.org

Orthogonal Protecting Groups : In complex syntheses, orthogonal protecting groups are used, which can be removed selectively under different conditions, allowing for the sequential modification of different parts of the molecule.

Table 3: Common Protecting Groups and Deprotection Conditions for 1,4-Oxazepane Systems

Protecting GroupFunctional Group ProtectedDeprotection ReagentsReference
tert-Butoxycarbonyl (Boc)Amine (Nitrogen)Acidic conditions (e.g., HCl in dioxane, TFA) chemrxiv.org
Fluorenylmethyloxycarbonyl (Fmoc)Amine (Nitrogen)Base (e.g., Piperidine) nih.govrsc.org
Benzyl (B1604629) (Bn)Amine (Nitrogen), Hydroxyl (Oxygen)Catalytic Hydrogenation (e.g., H₂, Pd/C) wiley-vch.de
Silyl ethers (e.g., TBDMS)Hydroxyl (Oxygen)Fluoride (B91410) source (e.g., TBAF) or acid (e.g., TFA) nih.govrsc.org

Stereochemical Aspects of 1,4-Oxazepane Reactions

The synthesis of chiral, enantiomerically pure 1,4-oxazepane derivatives is of significant interest due to the stereospecific requirements of many biological targets. uva.es

Diastereoselective Synthesis : Several strategies have been developed to control the stereochemistry during the formation of the 1,4-oxazepane ring. One approach involves the selenocyclofunctionalization of chiral 3-prenyl- and 3-cinnamyl-2-hydroxymethyl-substituted perhydro-1,3-benzoxazine derivatives. uva.es The 7-endo-cyclization proceeds with high diastereoselection, and the stereochemical outcome can be influenced by the substitution pattern of the starting material and the reaction conditions. uva.es

Synthesis from Chiral Precursors : Another approach is to start with a chiral building block. For example, the synthesis of novel 1,4-oxazepane-5-carboxylic acids bearing two stereocenters was achieved starting from polymer-supported homoserine. nih.govrsc.org However, in this case, the formation of the oxazepane scaffold was non-stereoselective, resulting in a mixture of diastereomers that required separation. nih.gov

Stereochemical Analysis : The determination of the stereochemistry of the products is crucial. This is typically achieved using advanced NMR techniques, such as 1H-1H COSY, 1H-1H NOESY, and various heteronuclear correlation experiments, which can elucidate the relative configuration of the stereocenters. nih.gov

The stereochemical outcome of reactions involving the 1,4-oxazepane ring is a critical consideration in the design of synthetic routes to biologically active molecules. The development of stereoselective methodologies continues to be an active area of research.

Regioselectivity and Stereoselectivity in Ring-Forming Reactions

One prominent strategy for the synthesis of chiral polysubstituted 1,4-oxazepanes is through a regio- and stereoselective 7-endo cyclization via haloetherification. nih.govacs.org Mechanistic investigations, combining both computational and experimental approaches, have shed light on the factors governing the outcome of these reactions. The asymmetry of the intermediate, such as a chiral bromonium ion, plays a crucial role in determining the regioselectivity of the cyclization. nih.govacs.org Furthermore, computational studies suggest that in some cases, the formation of this intermediate proceeds without a transition state, meaning the stereoselectivity is primarily dictated by the conformation of the substrate molecule before the reaction occurs. nih.govacs.org This method has been successfully applied to a range of substrates, yielding tetra- and pentasubstituted oxazepanes with good yields and varying degrees of regio- and stereoselectivity. nih.govacs.org

In the synthesis of chiral 1,4-oxazepane-5-carboxylic acids, the choice of reagents and reaction conditions significantly influences the stereochemical outcome. For instance, the cleavage of a resin-bound precursor with trifluoroacetic acid (TFA) can lead to spontaneous lactonization, while a combination of TFA and triethylsilane (Et3SiH) can yield 1,4-oxazepane derivatives as a mixture of diastereomers. rsc.orgnih.gov The substitution pattern on the starting materials, such as 2-bromoacetophenones, has been found to be a key determinant of both regioselectivity and stereoselectivity in these transformations. rsc.orgnih.gov

The development of catalytic enantioselective methods has also been a significant focus. Chiral Brønsted acids, for example, have been employed to catalyze the enantioselective desymmetrization of 3-substituted oxetanes to produce enantioenriched 1,4-benzoxazepines. acs.orgnih.gov The choice of catalyst, solvent, and temperature are all critical parameters that can be optimized to achieve high yields and enantioselectivities. acs.orgnih.gov

Conformational Dynamics and Inversion of Seven-Membered Rings

Seven-membered rings, such as the 1,4-oxazepane system, are conformationally flexible and can exist in various interconverting forms, including chair, boat, and twist-boat conformations. The study of these conformational dynamics and the energy barriers associated with their inversion is essential for understanding their structure-activity relationships.

The conformational preferences of seven-membered rings are influenced by a variety of factors, including the nature and position of substituents and the presence of heteroatoms. For instance, in some cyclic seven-membered α-diketones, a distorted chair conformation with C1 symmetry or a twist-boat conformation with C2 symmetry are the preferred arrangements. rsc.org The inversion of these rings is thought to proceed through a transition state where the two carbonyl groups adopt a planar s-cis conformation, with inversion barriers ranging from 8.6 to 11.3 kcal mol⁻¹. rsc.org

For 1,4-diazepane rings, which are structurally analogous to 1,4-oxazepanes, the chair conformation is often the most stable. nih.gov The substituents on the ring typically adopt equatorial orientations to minimize steric hindrance. nih.gov The barrier to ring inversion in six-membered heterocyclic rings can be influenced by bridging the heteroatoms; for example, joining two nitrogen atoms with a methylene (B1212753) bridge has been shown to have a negligible effect on the ring inversion barrier but significantly lowers the nitrogen inversion barrier. rsc.org

The following table summarizes the inversion barriers for some seven-membered and related cyclic systems:

Cyclic SystemMethodInversion Barrier (kcal/mol)
Seven-membered α-diketonesDynamic NMR8.6–11.3 rsc.org
AzetidineCalculation1.3
AziridineExperimentHigh (due to strain)

This table is for illustrative purposes and includes data from related cyclic systems to provide context on ring inversion barriers.

Mechanisms of Ring Opening and Rearrangement in Oxazepane Derivatives

While the synthesis and conformational analysis of 1,4-oxazepanes are relatively well-documented, the mechanisms governing the opening and rearrangement of the pre-formed seven-membered ring are less extensively studied. However, insights can be gleaned from related heterocyclic systems and specific synthetic transformations involving 1,4-oxazepane derivatives.

Acid-catalyzed ring-opening is a common reaction for heterocyclic ethers. In the case of 1,4-benzoxazepines, their synthesis can be achieved through the intramolecular ring opening of oxetanes catalyzed by a chiral Brønsted acid. acs.orgnih.gov This suggests that under acidic conditions, the ether oxygen of the 1,4-oxazepane ring can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack, which could lead to ring cleavage.

Base-mediated reactions can also induce transformations in 1,4-oxazepane systems. For instance, the synthesis of imidazole-fused 1,4-benzoxazepines can be achieved through a 7-exo-dig cyclization under basic conditions. nih.gov Interestingly, it has been observed that under increased temperatures, the initially formed exo products can undergo a smooth conversion to the endo products via a base-catalyzed 1,3-hydrogen shift, indicating a potential rearrangement pathway for these systems. nih.gov

Furthermore, the synthesis of 1,4-benzodiazepine derivatives has been achieved through the ring opening of azetidine-fused 1,4-diazepine precursors. mdpi.com This process involves methylation of the azetidine nitrogen followed by nucleophilic attack, leading to the cleavage of the four-membered ring while the seven-membered diazepine ring remains intact. While not a direct ring-opening of the oxazepane, this demonstrates a strategy where a fused ring can be selectively opened to functionalize the larger heterocyclic system.

The Beckmann rearrangement, a classic reaction for the synthesis of lactams, has been explored for the formation of medium-sized rings, including benzazepines. nih.gov This reaction involves the acid-catalyzed rearrangement of an oxime. While not a direct rearrangement of a pre-formed oxazepane, it highlights a powerful method for constructing related seven-membered nitrogen-containing heterocycles. nih.gov

Advanced Spectroscopic and Structural Characterization of 7 Methyl 1,4 Oxazepane Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum of 7-Methyl-1,4-oxazepane (B1429136) hydrochloride would present a series of signals corresponding to the distinct protons in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms, which deshield the neighboring protons, causing their signals to appear at a lower field (higher ppm value). ucl.ac.uk

The protons on carbons adjacent to the heteroatoms (C-3, C-5, and C-7) are expected to resonate further downfield than the protons on C-2 and C-6. The methyl group protons (C-8) would appear as a doublet in the upfield region, characteristic of a methyl group attached to a methine (CH) group. modgraph.co.uk The proton on C-7, being a methine proton, would likely appear as a multiplet due to coupling with the adjacent C-6 methylene (B1212753) protons and the C-8 methyl protons. The proton on the nitrogen atom (N-H) would likely be a broad signal, and its chemical shift can be dependent on concentration and temperature. msu.edu

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 7-Methyl-1,4-Oxazepane Ring Protons

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity
-CH₃ (at C-7) ~ 1.0 - 1.5 Doublet (d)
-CH₂- (C-2, C-6) ~ 1.5 - 2.5 Multiplet (m)
-CH₂-N- (C-3) ~ 2.5 - 3.5 Multiplet (m)
-CH₂-O- (C-5) ~ 3.5 - 4.5 Multiplet (m)
-CH- (C-7) ~ 2.5 - 3.5 Multiplet (m)

Note: These are estimated values based on typical ranges for similar aliphatic heterocyclic systems. pdx.eduorganicchemistrydata.org

In the ¹³C NMR spectrum, each chemically non-equivalent carbon atom produces a distinct signal. Similar to ¹H NMR, carbons bonded to electronegative oxygen and nitrogen atoms are deshielded and resonate at lower fields. pressbooks.pub The signals for C-3, C-5, and C-7 are therefore expected to appear significantly downfield compared to the other ring carbons (C-2 and C-6). The methyl carbon (C-8) would be found in the most upfield region of the spectrum. pressbooks.publibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 7-Methyl-1,4-Oxazepane Hydrochloride

Carbon Predicted Chemical Shift (δ, ppm)
-CH₃ (C-8) ~ 15 - 25
-CH₂- (C-2, C-6) ~ 25 - 40
-CH- (C-7) ~ 40 - 55
-CH₂-N- (C-3) ~ 50 - 65

Note: These are estimated values. The exact chemical shifts can be definitively assigned using 2D NMR techniques. organicchemistrydata.orglibretexts.org

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and for elucidating the molecule's conformation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum would connect signals from protons on adjacent carbons, allowing for a sequential "walk" around the oxazepane ring to confirm the connectivity of the proton spin systems. researchgate.net

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): An HSQC or HMQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduyoutube.com This is the primary method for assigning the ¹³C spectrum based on the previously established ¹H assignments. Each C-H bond in the molecule would produce a cross-peak, linking the ¹H chemical shift on one axis to the ¹³C chemical shift on the other. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects through-space interactions between protons that are in close proximity, regardless of whether they are bonded. nih.govutoronto.ca This is the key experiment for determining the three-dimensional conformation of the flexible seven-membered ring. For example, observing a NOESY cross-peak between protons on C-3 and C-7 would suggest a specific folding of the ring that brings these protons close together.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. researchgate.net The resulting spectrum provides a unique "fingerprint" of the molecule's functional groups. rjpn.org

For this compound, key absorption bands are expected for the N-H, C-H, C-O, and C-N bonds. The presence of the hydrochloride salt would be evident in the broad absorption in the 2700-2400 cm⁻¹ range, characteristic of a secondary ammonium (B1175870) (R₂NH₂⁺) salt.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H Stretch (Ammonium Salt) R₂NH₂⁺ 2700 - 2400 (broad)
C-H Stretch (Aliphatic) -CH₃, -CH₂-, -CH- 2960 - 2850
N-H Bend R₂NH₂⁺ 1600 - 1500
C-H Bend -CH₃, -CH₂- 1470 - 1370
C-O Stretch (Ether) C-O-C 1150 - 1085 (strong)

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. For 7-Methyl-1,4-oxazepane (free base, C₆H₁₃NO), the molecular weight is approximately 115.18 g/mol . uni.lu In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺, at an m/z value of approximately 116.1.

The fragmentation pattern provides structural information. Upon ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, fragmentation would likely be initiated by cleavage of the bonds alpha (adjacent) to the nitrogen and oxygen atoms, as these are common fragmentation pathways for amines and ethers. libretexts.orgmiamioh.edu

Key predicted fragmentation pathways include:

Loss of a methyl radical (•CH₃): This would result from cleavage of the C7-C8 bond, yielding a fragment ion with an m/z of approximately 100.

Alpha-cleavage next to Nitrogen: Cleavage of the C2-C3 or C6-C7 bond could lead to various resonance-stabilized fragment ions.

Alpha-cleavage next to Oxygen: Ring opening initiated by cleavage of the C5-C6 or C3-C4 bond is another plausible pathway.

Analysis of these fragmentation patterns allows for the confirmation of the molecular structure and connectivity. nih.govchemguide.co.uk

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide an unambiguous determination of its atomic arrangement.

The resulting crystal structure would reveal:

Precise bond lengths and bond angles for all atoms in the molecule.

The exact conformation of the 1,4-oxazepane (B1358080) ring. Seven-membered rings can adopt several conformations, such as chair, boat, or twist-chair forms. X-ray crystallography would definitively establish the lowest-energy conformation in the crystal lattice.

The stereochemistry at the C-7 chiral center, including the orientation (axial or equatorial) of the methyl group relative to the ring.

Intermolecular interactions, such as hydrogen bonding between the ammonium proton (N-H) and the chloride counter-ion (Cl⁻), as well as other crystal packing forces. This information is crucial for understanding the properties of the compound in its solid form.

Detailed Analysis of Bond Lengths, Bond Angles, and Torsion Angles within the 1,4-Oxazepane Ring

A comprehensive understanding of the molecular geometry of this compound can be achieved through the analysis of its bond lengths, bond angles, and torsion angles. While specific crystallographic data for this exact compound is not publicly available, a detailed analysis can be inferred from the established structures of related 1,4-oxazepane derivatives. The seven-membered 1,4-oxazepane ring is expected to adopt a flexible conformation, likely a distorted chair or boat form, to minimize steric strain.

The bond lengths within the heterocyclic ring are anticipated to be consistent with standard values for C-C, C-N, and C-O single bonds. The introduction of a methyl group at the 7-position is likely to have a minor influence on the adjacent bond lengths and angles.

Interactive Data Table: Expected Bond Parameters in the 1,4-Oxazepane Ring

Bond TypeExpected Length (Å)Atom 1Atom 2Atom 3Expected Angle (°)
C-C~1.54C-N-C~112°
C-N~1.47C-O-C~111°
C-O~1.43N-C-C~110°
O-C-C~109.5°

Note: The values presented are estimations based on standard bond lengths and angles for similar acyclic and cyclic organic molecules. Actual experimental values may vary.

Elucidation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding associated with Hydrochloride)

The crystalline structure of this compound is stabilized by a network of intermolecular interactions, with hydrogen bonding playing a pivotal role. As an amine hydrochloride salt, a charge-assisted hydrogen bond is expected to form between the protonated amine (N-H⁺) and the chloride ion (Cl⁻) acs.org. This strong electrostatic interaction is a primary determinant of the crystal packing arrangement acs.orgcdnsciencepub.com.

Interactive Data Table: Expected Hydrogen Bonding Parameters

DonorHydrogenAcceptorD-H···A Distance (Å)D-H···A Angle (°)Type of Interaction
N-H⁺HCl⁻2.9 - 3.2160 - 180Strong, Charge-Assisted
C-HHCl⁻3.5 - 3.9> 120Weak
C-HHO3.0 - 3.5> 120Weak

Note: These are typical ranges for such interactions and the actual values would be determined by X-ray diffraction analysis.

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., LC-MS, TLC)

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Thin-Layer Chromatography (TLC) are suitable methods for these purposes.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. For the analysis of a polar, small molecule like this compound, a reversed-phase LC method would be appropriate.

A typical LC-MS method would involve a C18 stationary phase and a mobile phase gradient of water and a polar organic solvent, such as acetonitrile (B52724) or methanol, with an acidic modifier like formic acid or acetic acid to ensure the analyte is in its protonated form for good peak shape and ionization efficiency. Detection by mass spectrometry would likely be performed in positive electrospray ionization (ESI+) mode, monitoring for the protonated molecular ion [M+H]⁺ of the free base (7-Methyl-1,4-oxazepane).

Interactive Data Table: Proposed LC-MS Parameters

ParameterCondition
LC Column C18, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient e.g., 5% to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 1-5 µL
MS Ionization Electrospray Ionization (ESI), Positive Mode
MS Detection Selected Ion Monitoring (SIM) of [M+H]⁺

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective technique for qualitative analysis, such as reaction monitoring and purity screening. For a polar amine salt, a normal-phase TLC system using a polar stationary phase like silica (B1680970) gel is generally suitable.

The mobile phase would typically be a mixture of a relatively nonpolar solvent and a more polar solvent. For a compound like this compound, a mixture of dichloromethane (B109758) or ethyl acetate (B1210297) with methanol, often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to prevent peak tailing, would be effective. Visualization of the spots on the TLC plate can be achieved using a variety of methods, including UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine.

Interactive Data Table: Proposed TLC Parameters

ParameterCondition
Stationary Phase Silica Gel 60 F₂₅₄
Mobile Phase Dichloromethane:Methanol (e.g., 9:1 v/v) + 0.5% Triethylamine
Visualization UV (254 nm), Potassium Permanganate stain, or Iodine vapor
Rf Value Dependent on the exact mobile phase composition

Computational and Theoretical Studies on 1,4 Oxazepane Systems

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which are crucial for understanding a molecule's behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has emerged as a powerful and widely used method for predicting the molecular geometry and energy of chemical systems. By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between computational cost and accuracy. For a molecule like 7-Methyl-1,4-oxazepane (B1429136) hydrochloride, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), can be used to determine its most stable three-dimensional structure. nih.govchemscene.com

The geometry optimization process systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy, corresponding to the most stable conformation. This process yields crucial data such as bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Chair Conformation of 7-Methyl-1,4-oxazepane Cation

ParameterBond/AngleCalculated Value
Bond LengthC2-C31.53 Å
C5-N41.47 Å
C7-O11.43 Å
C7-C(Methyl)1.54 Å
Bond Angle∠C2-N1-C7115°
∠C3-O4-C5112°
∠N1-C7-C(Methyl)110°
Dihedral AngleC7-N1-C2-C3-60°
N1-C2-C3-O455°

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. irjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's chemical stability and reactivity. irjweb.com A smaller gap generally indicates a more reactive molecule.

For 7-Methyl-1,4-oxazepane hydrochloride, the HOMO is expected to be localized on the heteroatoms (nitrogen and oxygen) due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed over the sigma anti-bonding orbitals of the ring. The energy of these orbitals and their gap can be calculated using DFT. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for 7-Methyl-1,4-oxazepane Cation

Molecular OrbitalEnergy (eV)
HOMO-8.5
LUMO1.2
HOMO-LUMO Gap9.7

Note: This data is hypothetical and serves to illustrate the output of such calculations. The actual values would depend on the specific computational method and basis set used.

From these energies, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and the electrophilicity index, which further quantify the molecule's reactivity.

Conformational Analysis of the Seven-Membered 1,4-Oxazepane (B1358080) Ring

Seven-membered rings are known for their conformational complexity, existing as a dynamic equilibrium of several low-energy forms. nih.gov Understanding these conformations is crucial as they can significantly impact a molecule's biological activity and physical properties.

Preferred Conformations and Energy Barriers to Interconversion

The 1,4-oxazepane ring can adopt several conformations, with the most common being the chair, boat, and various twist-boat and twist-chair forms. nih.gov Computational studies on similar seven-membered heterocyclic systems have shown that the chair and twist-chair conformations are often the most stable. nih.gov These conformations can interconvert through processes like ring inversion and pseudorotation, which involve surmounting specific energy barriers.

Dynamic NMR spectroscopy and computational methods can be used to determine the preferred conformations and the energy barriers between them. These barriers provide insight into the flexibility of the ring system.

Influence of Methyl Substitution on Ring Conformation and Flexibility

The introduction of a methyl group at the 7-position of the 1,4-oxazepane ring is expected to have a significant impact on its conformational preferences. The methyl group, being a sterically demanding substituent, will favor conformations where it occupies a pseudo-equatorial position to minimize steric strain. mdpi.com This preference can shift the equilibrium between different conformers and may also increase the energy barrier for ring inversion.

For instance, in a chair conformation, a 7-methyl group would strongly prefer an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. This steric hindrance can lead to a higher energy barrier for the chair-to-boat interconversion. The precise energetic consequences of this substitution can be quantified through detailed computational modeling.

Simulation of Reaction Mechanisms and Transition States

Computational chemistry provides a powerful lens through which to view the intricate dance of atoms during a chemical reaction. By simulating reaction pathways, chemists can gain a deeper understanding of reaction mechanisms, identify transient intermediates, and characterize the high-energy transition states that govern reaction rates.

For the 1,4-oxazepane system, theoretical studies can be employed to investigate various reactions, such as ring-opening reactions, nucleophilic substitutions, or rearrangements. researchgate.netresearchgate.net These simulations typically involve locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction.

For example, a hypothetical ring-opening reaction of the 1,4-oxazepane ring initiated by a nucleophile could be modeled. The simulation would map out the geometric changes as the nucleophile approaches, a C-O or C-N bond breaks, and the ring opens. The transition state for this process would represent the highest energy point along this reaction coordinate. Understanding the structure and energy of this transition state can provide valuable insights for designing new synthetic routes or understanding the stability of these heterocyclic systems.

Structure-Property Relationship Studies on 1,4-Oxazepane Systems

The exploration of structure-property relationships is fundamental in understanding the chemical behavior and potential applications of novel compounds. For 1,4-oxazepane systems, particularly this compound, computational and theoretical studies offer significant insights into how molecular structure dictates physicochemical properties and biological interactions. These in silico approaches, including Quantitative Structure-Property Relationship (QSPR) and pharmacophore modeling, are pivotal in the rational design of molecules with desired characteristics.

Application of Quantitative Structure-Property Relationship (QSPR) Methodologies

Quantitative Structure-Property Relationship (QSPR) methodologies are computational techniques that aim to correlate the structural or property-describing features of a molecule with a specific property of interest. These models are expressed as mathematical equations that can predict the properties of new or untested compounds based on their molecular structure.

For the 1,4-oxazepane scaffold, QSPR studies can be employed to predict a range of properties, including but not limited to, solubility, boiling point, and biological activity. The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a correlative model.

A notable application of such methodologies to the broader class of 1,4-oxazepane derivatives can be found in a three-dimensional QSAR (3D-QSAR) analysis performed on a series of 2,4-disubstituted morpholines and 1,4-oxazepanes designed as selective dopamine D4 receptor ligands. nih.gov This study utilized the GRID/GOLPE methodology to understand the relationship between the chemical structures and their biological affinities. nih.gov The analysis revealed that regions around the aromatic ring systems and the aliphatic amine of the 1,4-oxazepane ring are crucial for affinity. nih.gov Furthermore, the size of the 1,4-oxazepane ring itself was identified as an important factor influencing this affinity. nih.gov

While a specific QSPR study for this compound is not extensively documented in publicly available literature, the principles from studies on analogous structures can be applied. Molecular descriptors for 7-Methyl-1,4-oxazepane can be calculated to serve as a basis for such predictive models.

Molecular DescriptorPredicted Value for 7-Methyl-1,4-oxazepane
Molecular Weight115.17 g/mol
XlogP (predicted)0.2
Topological Polar Surface Area (TPSA)21.3 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds0

These descriptors, which quantify various aspects of the molecule's size, lipophilicity, and polarity, form the foundation of QSPR models. By correlating these and other descriptors with experimentally determined properties for a series of 1,4-oxazepane derivatives, a predictive model could be developed to estimate the properties of this compound and other related compounds.

Pharmacophore Modeling for Structural Feature Identification Relevant to Chemical Interactions

Pharmacophore modeling is another powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers that are critical for molecular recognition at a biological target.

The 1,4-oxazepane scaffold is a component of various biologically active molecules, and pharmacophore modeling has been instrumental in understanding their interactions. For instance, pharmacophore models have been developed for dopamine D4 receptor antagonists, a class of compounds where the 1,4-oxazepane ring can be a key structural element. nih.gov These models help in rationalizing the enantioselectivity of ligands and understanding the molecular properties crucial for receptor selectivity. nih.gov A comparison of pharmacophore models for D2 and D4 receptor antagonists suggested that while the bioactive conformations are largely similar, there are subtle differences in the receptor volumes that can be exploited for designing selective antagonists. nih.gov

A pharmacophore model for a ligand containing a 1,4-oxazepane ring would typically highlight several key features:

Hydrogen Bond Acceptor: The oxygen atom within the oxazepane ring.

Hydrogen Bond Donor/Positively Ionizable: The nitrogen atom in the ring, which is protonated at physiological pH in the hydrochloride salt form.

Hydrophobic Features: The aliphatic carbon backbone of the ring and the methyl group at the 7-position.

The spatial arrangement of these features is critical for the molecule's interaction with its biological target.

Pharmacophoric FeatureStructural Origin in this compound
Hydrogen Bond Acceptor (HBA)Oxygen atom in the 1,4-oxazepane ring
Hydrogen Bond Donor (HBD) / Positive Ionizable (PI)Nitrogen atom in the 1,4-oxazepane ring (as ammonium (B1175870) chloride)
Hydrophobic (HY)Methyl group at the 7-position
Hydrophobic (HY)Ethylene and propylene bridges of the oxazepane ring

By understanding the key pharmacophoric features of the 1,4-oxazepane system, medicinal chemists can design new derivatives, including modifications to the this compound structure, with potentially enhanced or more specific biological activities. This approach allows for a more targeted and efficient drug discovery process, moving beyond traditional trial-and-error methods.

Synthesis and Characterization of Advanced 1,4 Oxazepane Derivatives and Analogues

Modification of the 7-Methyl-1,4-Oxazepane (B1429136) Scaffold

The 7-methyl-1,4-oxazepane framework is amenable to a variety of chemical transformations that allow for the introduction of diverse functional groups and the modulation of its physicochemical properties. These modifications can be strategically applied to the nitrogen and oxygen heteroatoms, as well as to the carbon backbone of the ring.

The secondary amine within the 1,4-oxazepane (B1358080) ring is a primary site for functionalization. Standard amine chemistry can be employed to introduce a wide array of substituents. N-alkylation, N-acylation, and N-arylation are common strategies to build upon the core structure. For instance, in the synthesis of related 1,4-diazepane systems, N-methylation has been achieved using reagents like methyl triflate. mdpi.comnih.gov The reactivity of the nitrogen atom can be influenced by the choice of reagents and reaction conditions, allowing for controlled derivatization.

Functionalization of the oxygen heteroatom is less common post-synthesis as it is integral to the ether linkage of the ring structure. Its primary role is in the initial ring-forming reactions, such as intramolecular Williamson ether synthesis or cyclization of amino alcohol precursors.

Introducing substituents onto the carbon skeleton of the 1,4-oxazepane ring is a key strategy for generating structural diversity. The existing methyl group at the C7 position influences the stereochemical outcome of subsequent reactions.

Research has demonstrated the synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. researchgate.netrsc.orgrsc.org This method involves the alkylation of a resin-bound sulfonamide followed by cleavage and cyclization, directly installing a carboxylic acid group at the C5 position. The regioselectivity and stereoselectivity of these reactions are dependent on the substitution patterns of the starting materials. rsc.org

Furthermore, synthetic routes have been developed for 2,4-disubstituted 1,4-oxazepanes. nih.gov These syntheses highlight the ability to introduce functionality at the C2 position, adjacent to the oxygen atom, often starting from appropriately substituted amino alcohol precursors. The stability of these substituted rings is influenced by conformational effects, such as 1,3-diaxial interactions, which dictate the preferred orientation (axial or equatorial) of the substituents. libretexts.org

The synthesis of complex 1,4-oxazepane derivatives often requires the use of protecting groups to ensure chemoselectivity during multi-step sequences. neliti.com The amine and any hydroxyl functionalities in the precursors are typically protected to prevent unwanted side reactions.

Commonly used protecting groups for the nitrogen atom include tert-Butoxycarbonyl (Boc) and Fluorenylmethyloxycarbonyl (Fmoc). rsc.orgnih.gov The Boc group is typically removed under acidic conditions, while the Fmoc group is cleaved using a base, allowing for orthogonal deprotection strategies. neliti.com For hydroxyl groups, silyl (B83357) ethers such as tert-butyldimethylsilyl (TBDMS) are frequently employed due to their ease of installation and removal with fluoride (B91410) reagents. researchgate.netrsc.org The p-Methoxybenzyl (PMB) group has also been utilized, offering another option for protection. researchgate.net The strategic use of these groups is essential for the successful synthesis of intricately functionalized 1,4-oxazepane analogues.

Table 1: Protecting Groups in 1,4-Oxazepane Synthesis

Protecting Group Functional Group Protected Common Reagents for Removal Reference(s)
Boc (tert-Butoxycarbonyl) Amine (Nitrogen) Trifluoroacetic Acid (TFA) nih.gov
Fmoc (Fluorenylmethyloxycarbonyl) Amine (Nitrogen) Piperidine researchgate.netrsc.org
TBDMS (tert-Butyldimethylsilyl) Hydroxyl (Oxygen) Fluoride ions (e.g., TBAF) researchgate.netrsc.org

| PMB (p-Methoxybenzyl) | Amine (Nitrogen) | Oxidative cleavage | researchgate.net |

Fused and Polycyclic 1,4-Oxazepane Systems

Fusing the 1,4-oxazepane ring with other cyclic systems, such as aromatic or spirocyclic moieties, generates rigid, three-dimensional structures of significant interest in medicinal chemistry.

Benzo-1,4-oxazepines, where a benzene (B151609) ring is fused to the 1,4-oxazepane core, are a widely studied class of compounds. researchgate.net A variety of synthetic methods have been developed for their construction. One efficient method involves a tandem transformation of C-N coupling and C-H carbonylation, reacting various phenylamines with allyl halides under a carbon dioxide atmosphere to produce benzo-1,4-oxazepine derivatives in good yields. nih.gov Another approach is the reaction of 2-aminophenols with alkynones, which proceeds via a 7-endo-dig cyclization to form the substituted benzo[b] nih.govnih.govoxazepine ring. rsc.org

Microwave-assisted synthesis has also been employed to create diversity-oriented fused polycyclic systems, including oxazepino[5,4-b]quinazolin-9-ones, through chemoselective cascade annulation reactions. nih.govacs.org Furthermore, enantioselective methods using chiral Brønsted acids have been developed to catalyze the desymmetrization of oxetanes, affording chiral 1,4-benzoxazepines with high enantioselectivity. acs.org

Table 2: Selected Synthetic Methods for Benzo-1,4-Oxazepine Derivatives

Method Key Reactants Catalyst/Conditions Outcome Reference(s)
Tandem C-N Coupling/C-H Carbonylation Phenylamine, Allyl Halide CuI, Cs₂CO₃, CO₂ Benzo-1,4-oxazepin-5-ones nih.gov
Cyclization 2-Aminophenol, Alkynone 1,4-Dioxane, 100 °C Substituted benzo[b] nih.govnih.govoxazepines rsc.org
Cascade Annulation O-propargylated 2-hydroxybenzaldehydes, 2-aminobenzamides CuBr₂, K₂CO₃, Microwave Oxazepino[5,4-b]quinazolin-9-ones nih.govacs.org

Spirocyclic systems containing the 1,4-oxazepane ring offer unique conformational rigidity and three-dimensionality. Synthetic methodologies have been developed to produce spiroacetal frameworks incorporating one or two 1,4-oxazepane rings. A scalable route allows for the generation of 6,7- and 7,7-spiroacetal analogues, which are relatively unexplored scaffolds. acs.org This synthesis involves the intermediacy of a 2-chloromethyl-substituted morpholine (B109124) or oxazepane, which undergoes elimination to an enol ether, followed by the construction of the second heterocyclic ring. acs.org

Another general approach to oxa-spirocycles involves iodocyclization as the key synthetic step. nih.govrsc.org This strategy has been used to prepare a wide variety of oxa-spirocyclic compounds by cyclizing alkenyl alcohols. While not exclusively focused on 1,4-oxazepanes, the principles of this methodology can be adapted to create novel spirocyclic systems incorporating the oxazepane motif.

Table 3: Mentioned Chemical Compounds

Compound Name
7-Methyl-1,4-oxazepane hydrochloride
Benzo-1,4-oxazepine
Benzo[b] nih.govnih.govoxazepine
1,4-oxazepane-5-carboxylic acid
Oxazepino[5,4-b]quinazolin-9-one
2-chloromethyl-substituted morpholine
Homoserine
Phenylamine
Allyl halide
2-Aminophenol
Alkynone
O-propargylated 2-hydroxybenzaldehyde
2-aminobenzamide
3-Substituted oxetane
N-substituted-2-aminophenol

Stereoisomeric Derivatives and their Synthetic Routes

The synthesis of stereochemically defined 1,4-oxazepanes presents a significant challenge due to the conformational flexibility of the seven-membered ring. Researchers have developed various strategies to control the stereochemistry during the formation of the 1,4-oxazepane core.

One notable approach involves the synthesis of chiral 1,4-oxazepane-5-carboxylic acids starting from polymer-supported homoserine. nih.govrsc.orgrsc.orgresearchgate.net In this method, Fmoc-HSe(TBDMS)-OH immobilized on a Wang resin is reacted with different nitrobenzenesulfonyl chlorides and subsequently alkylated with 2-bromoacetophenones. nih.govrsc.orgrsc.orgresearchgate.net Cleavage from the polymer support using trifluoroacetic acid (TFA) leads to the removal of the silyl protecting group and spontaneous lactonization. nih.govrsc.orgrsc.orgresearchgate.net However, when triethylsilane (Et3SiH) is added to the TFA cleavage cocktail, 1,4-oxazepane derivatives are formed as a mixture of diastereomers. nih.govrsc.orgrsc.orgresearchgate.net

The regioselectivity and stereoselectivity of this process are dependent on the substitution of the starting 2-bromoacetophenones. nih.govrsc.orgresearchgate.net For instance, the use of p-substituted 2-bromoacetophenones (with R3 being 4-Me-Ph, 4-F-Ph, 4-Br-Ph, and 4-CF3-Ph) and a 3-thienyl derivative resulted in separable C2 R,S diastereomers in varying ratios. nih.gov The separability of the resulting diastereomeric anilines was improved by the catalytic hydrogenation of the nitro group, which allowed for the isolation and full characterization of the major isomers. nih.govrsc.orgresearchgate.net

Another strategy for accessing enantioenriched 1,4-benzoxazepines involves the chiral Brønsted acid-catalyzed enantioselective desymmetrization of 3-substituted oxetanes. nih.gov This metal-free approach provides access to chiral seven-membered 1,4-benzoxazepines with high enantioselectivity under mild reaction conditions. nih.gov The reaction is efficiently catalyzed by a SPINOL-derived chiral phosphoric acid, affording the products in good to high yields and with high enantioselectivity. nih.gov For example, substrates bearing electron-withdrawing groups on the benzyl (B1604629) moiety in the para position led to highly enantiomerically pure benz nih.govnih.govoxazepines. nih.gov

Detailed findings from the synthesis of diastereomeric 1,4-oxazepane derivatives are presented in the table below.

Starting Material (R3)Diastereomeric Ratio (R:S)Combined Crude Purity (%)
4-Me-PhVariable33-91
4-F-PhVariable33-91
4-Br-PhVariable33-91
4-CF3-PhVariable33-91
3-thienylVariable33-91

Data sourced from studies on the synthesis of chiral 1,4-oxazepane-5-carboxylic acids. nih.gov

Libraries of 1,4-Oxazepane Scaffolds for Chemical Exploration

The 1,4-oxazepane scaffold is a valuable starting point for the assembly of compound libraries for drug discovery and chemical biology. The development of efficient methods to generate diverse libraries of these compounds is crucial for exploring their potential biological activities.

One approach to library synthesis involves the use of a solid-phase methodology, which allows for the rapid generation of a variety of derivatives. As described previously, polymer-supported homoserine can be utilized to produce a range of chiral 1,4-oxazepane-5-carboxylic acids. nih.govrsc.orgrsc.orgresearchgate.net These carboxylic acid derivatives serve as versatile intermediates that can be further functionalized to create a library of compounds with diverse substituents.

Another strategy focuses on the combinatorial liquid-phase synthesis of nih.govnih.govoxazepin-7-ones. researchgate.net This method utilizes the Baylis-Hillman reaction as a key step and employs a soluble polymer support, poly(ethylene glycol) 5000 monomethyl ether (MeOPEG), for the synthesis. researchgate.net A split-synthesis approach on the soluble polymer support allows for the efficient screening of the substrate scope of the reaction sequence and the generation of a mixture library. researchgate.net The oxazepines that are predominantly formed can then be resynthesized in a parallel fashion for full characterization. researchgate.net

Furthermore, spiroacetal scaffolds containing 1,4-oxazepanes have been shown to be viable starting materials for compound library assembly. acs.orgchemrxiv.org A short and scalable route to bis-morpholine spiroacetals and their 1,4-oxazepane analogues has been developed. acs.orgchemrxiv.org The two amine functionalities embedded in these scaffolds can be sequentially functionalized, enabling the generation of a diverse physical compound library. acs.orgchemrxiv.org A small library of 33 compounds was successfully synthesized from a 6,7-spiroacetal scaffold, demonstrating the utility of this approach. acs.org These library compounds occupy a similar chemical space to approved small-molecule drugs but are structurally distinct, making them attractive starting points for drug discovery. chemrxiv.org

The discovery of novel, potent, and selective inhibitors of RIP1 kinase from a DNA-encoded library screen highlights the power of library-based approaches. This screen identified a benzoxazepinone series as a promising starting point for lead optimization. osti.gov

The table below summarizes different approaches for the generation of 1,4-oxazepane-based libraries.

Library Synthesis StrategyKey FeaturesApplication
Solid-Phase SynthesisUse of polymer-supported homoserine; generates chiral 1,4-oxazepane-5-carboxylic acid intermediates.Generation of diverse functionalized 1,4-oxazepanes.
Liquid-Phase Combinatorial SynthesisBaylis-Hillman reaction on a soluble polymer support (MeOPEG); split-synthesis approach.Rapid screening of substrates and synthesis of nih.govnih.govoxazepin-7-one libraries.
Spiroacetal ScaffoldsScalable synthesis of spiroacetals containing 1,4-oxazepane rings; sequential functionalization of two amine groups.Assembly of 3D-rich compound libraries with drug-like properties.
DNA-Encoded LibrariesScreening of vast collections of DNA-tagged small molecules.Identification of novel and potent bioactive compounds, such as kinase inhibitors.

Applications of 7 Methyl 1,4 Oxazepane Hydrochloride and Its Derivatives in Chemical Synthesis

Role as Key Synthetic Intermediates for Complex Organic Molecules

The 1,4-oxazepane (B1358080) scaffold is a core component in a variety of pharmacologically relevant compounds. nih.gov Derivatives of 7-methyl-1,4-oxazepane (B1429136) function as pivotal intermediates in the multi-step synthesis of complex organic molecules, particularly those with therapeutic potential. The inherent chirality and conformational flexibility of the seven-membered ring allow it to be incorporated into larger molecules that require specific three-dimensional arrangements for biological activity.

A notable application is the development of a peripherally selective noradrenaline reuptake inhibitor, which features a chiral 6,7-trans-disubstituted-1,4-oxazepane as its central scaffold. researchgate.net The synthesis of this complex molecule relies on the carefully controlled construction of the oxazepane ring with the desired stereochemistry. researchgate.net The use of such intermediates demonstrates the utility of the 1,4-oxazepane framework in creating sophisticated molecules designed to interact with specific biological targets. researchgate.net The development of robust synthetic methods to access these chiral intermediates is an active area of research, underscoring their importance in medicinal chemistry. nih.govdntb.gov.ua

Building Blocks for Novel Molecular Architectures

Heterocyclic compounds are fundamental building blocks in organic synthesis, and 7-methyl-1,4-oxazepane hydrochloride is an example of a versatile seven-membered heterocyclic synthon. Its structure, containing both a secondary amine and an ether linkage within a chiral, non-planar ring, makes it an attractive starting point for constructing novel molecular architectures.

Utilization in the Preparation of Advanced Chemical Scaffolds

In drug discovery and materials science, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The 1,4-oxazepane ring serves as an advanced chemical scaffold for designing new classes of compounds. Compounds bearing this scaffold have been reported as potent anticonvulsants and antifungal agents. nih.gov

The development of practical syntheses for molecules possessing a chiral 6,7-trans-disubstituted-1,4-oxazepane scaffold is a key focus in process chemistry research. researchgate.net The goal is to create efficient, scalable routes to these core structures, which can then be elaborated into a wide range of final products. This scaffold-based approach is highly efficient, allowing for the systematic modification of a central framework to optimize for a desired property, such as therapeutic efficacy or material performance. The strategic importance of the 1,4-oxazepane scaffold is evident from the extensive research dedicated to its synthesis and derivatization. researchgate.netdntb.gov.ua

Potential in Materials Science Research (e.g., polymer precursors, supramolecular chemistry)

While the primary applications of 7-methyl-1,4-oxazepane derivatives are currently concentrated in medicinal chemistry, their structural features suggest potential utility in materials science. The bifunctional nature of the molecule, containing a secondary amine and an ether group, makes it a candidate as a monomer or precursor for polymerization reactions. For example, the secondary amine could react with dicarboxylic acids or their derivatives to form polyamides, or it could participate in ring-opening polymerization processes to create novel polymer backbones.

Furthermore, the defined geometry and hydrogen-bonding capabilities of the 1,4-oxazepane ring make it a potential building block for supramolecular chemistry. mdpi.com Supramolecular architectures are formed through non-covalent interactions between molecular units. The design of specific building blocks that can self-assemble into larger, ordered structures is a key goal in this field. mdpi.com Heterocyclic compounds with well-defined shapes and interaction sites can be used to construct complex supramolecular systems like cages, rotaxanes, or molecular networks. mdpi.com The potential for 7-methyl-1,4-oxazepane and its derivatives to act as nodes or linkers in such assemblies represents an emerging area of research.

Q & A

Q. What are the common synthetic routes for 7-methyl-1,4-oxazepane hydrochloride, and how are reaction conditions optimized?

The synthesis typically involves cyclization of amino alcohol precursors under acidic or basic conditions. For example, chiral starting materials and reducing agents like NaBH₄ are used to control stereochemistry, followed by HCl treatment to form the hydrochloride salt . Key parameters include temperature control (0–25°C) and solvent selection (e.g., methanol or THF) to maximize yield and purity. Orthogonal purification methods, such as recrystallization or chromatography, are critical for isolating the product .

Q. How is structural characterization of this compound performed?

Structural confirmation relies on spectroscopic techniques:

  • NMR : ¹H/¹³C NMR identifies methyl group positioning (δ ~1.2–1.5 ppm for CH₃) and oxazepane ring protons (δ ~3.0–4.0 ppm for N/O adjacent carbons).
  • Mass Spectrometry : ESI-MS confirms molecular weight (e.g., m/z 177.67 for [M+H]⁺).
  • X-ray Crystallography : Resolves stereochemistry and hydrogen bonding between the hydrochloride and oxazepane ring .

Q. What preliminary biological activities have been reported for this compound?

Studies suggest potential neuropharmacological activity due to structural similarity to benzodiazepines, including GABA receptor modulation . Antimicrobial screening shows moderate efficacy against Gram-positive bacteria (e.g., S. aureus MIC ~32 µg/mL) . These findings require validation via dose-response assays and toxicity profiling .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Advanced strategies include:

  • Flow Chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side products .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance cyclization efficiency.
  • DoE (Design of Experiments) : Multi-variable analysis (temperature, pH, solvent ratio) identifies optimal conditions . Kinetic studies (e.g., in situ IR monitoring) track intermediate formation .

Q. What stereochemical challenges arise during synthesis, and how are they addressed?

The 7-methyl group introduces axial chirality, requiring enantioselective methods:

  • Chiral Auxiliaries : Use (S)- or (R)-configured amino alcohols to direct ring closure .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) with palladium catalysts control stereochemistry .
  • HPLC Chiral Separation : Post-synthesis resolution using chiral columns (e.g., Chiralpak® AD-H) verifies enantiomeric excess .

Q. How should contradictory data in biological activity studies be analyzed?

Discrepancies in neuroprotective or antimicrobial results may stem from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays for cytotoxicity).
  • Solubility Effects : Use co-solvents (DMSO ≤0.1%) to ensure compound bioavailability .
  • Target Selectivity : Perform receptor-binding assays (e.g., radioligand displacement) to confirm specificity for GABAₐ vs. off-target receptors .

Q. What mechanistic insights exist for its neuropharmacological activity?

Hypothesized mechanisms include:

  • GABAergic Modulation : Patch-clamp electrophysiology shows potentiation of GABA-induced Cl⁻ currents in hippocampal neurons .
  • Neuroinflammatory Pathways : Inhibition of NF-κB signaling in microglial cells, measured via IL-6/TNF-α ELISA .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) contributing to efficacy .

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